Fraxinellone is a natural product found in Raulinoa echinata, Fagaropsis glabra, and other organisms with data available.
Fraxinellone
CAS No.: 28808-62-0
Cat. No.: VC0528486
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28808-62-0 |
---|---|
Molecular Formula | C14H16O3 |
Molecular Weight | 232.27 g/mol |
IUPAC Name | (3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one |
Standard InChI | InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1 |
Standard InChI Key | XYYAFLHHHZVPRN-GXTWGEPZSA-N |
Isomeric SMILES | CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3 |
SMILES | CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3 |
Canonical SMILES | CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3 |
Appearance | Solid powder |
Introduction
Chemical Profile and Origin of Fraxinellone
Structural Characteristics
Fraxinellone (C₁₄H₁₆O₃; molecular weight 232.275 g/mol) is a phthalide derivative characterized by a bicyclic framework with two defined stereocenters . Its absolute stereochemistry is designated as (3R,3aR), and its optical activity remains unspecified in isolation . The compound’s structure includes a furanyl group and a tetrahydroisobenzofuranone moiety, which contribute to its bioactive properties.
Table 1: Molecular Properties of Fraxinellone
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆O₃ |
Molecular Weight | 232.275 g/mol |
Defined Stereocenters | 2 |
SMILES | CC1=C2C(=O)OC@@H[C@]2(C)CCC1 |
InChI Key | XYYAFLHHHZVPRN-GXTWGEPZSA-N |
Natural Source and Biosynthesis
Fraxinellone is a degradation product of limonoids found in Dictamnus dasycarpus, a plant used in traditional Chinese medicine for treating inflammatory and neoplastic conditions . Its biosynthesis involves oxidative modifications of parent limonoids, though the exact enzymatic pathways remain uncharacterized.
Mechanisms of Action and Signaling Pathways
Anti-Inflammatory Pathways
Fraxinellone exerts anti-inflammatory effects primarily by suppressing NF-κB activation. In lipopolysaccharide (LPS)-stimulated macrophages, it reduces nitric oxide (NO), interleukin-1β (IL-1β), and IL-18 production by inhibiting IκBα phosphorylation and nuclear translocation of NF-κB . Additionally, it blocks NLRP3 inflammasome assembly, thereby attenuating caspase-1 activation and pyroptosis .
Anticancer Signaling Networks
In cancer models, fraxinellone downregulates programmed death-ligand 1 (PD-L1) expression via dual inhibition of STAT3 and HIF-1α . Mechanistically, it suppresses:
-
STAT3: By inhibiting JAK1/JAK2 and Src kinases, fraxinellone reduces STAT3 phosphorylation and dimerization .
-
HIF-1α: Through mTOR/p70S6K/eIF4E and MAPK pathways, it impedes HIF-1α protein synthesis under hypoxic conditions .
This dual action disrupts tumor proliferation and angiogenesis, as demonstrated in xenograft models .
Antioxidant and Senescence Modulation
Fraxinellone mitigates oxidative stress-induced senescence by restoring autophagy via AMPK activation . In senescent cells, it enhances LC3-II conversion and reduces p62 accumulation, effects abolished by AMPK inhibitors . This suggests a mTORC1-independent mechanism distinct from classical autophagy regulators.
Anti-Inflammatory and Immunomodulatory Effects
Rheumatoid Arthritis Models
In collagen-induced arthritis (CIA) mice, fraxinellone (7.5 mg/kg, intraperitoneal) reduced synovial inflammation and bone erosion . Key outcomes included:
-
Inhibition of osteoclastogenesis, evidenced by suppressed TRAP-positive cell formation and RANKL-induced NFATc1 expression .
Table 2: In Vivo Efficacy of Fraxinellone in CIA Mice
Parameter | Fraxinellone Group | Control Group |
---|---|---|
Arthritis Score | 2.8 ± 0.4 | 4.5 ± 0.6 |
Serum IgG (μg/mL) | 120 ± 15 | 240 ± 20 |
Osteoclasts per Field | 8 ± 2 | 22 ± 4 |
Macrophage Polarization
Fraxinellone shifts macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes. In RAW 264.7 cells, it elevates arginase-1 (Arg1) and IL-10 while reducing iNOS and TNF-α . This reprogramming correlates with improved outcomes in colitis and arthritis models .
Anticancer Properties and Mechanisms
PD-L1 Suppression and Tumor Microregulation
Fraxinellone’s anticancer activity hinges on PD-L1 inhibition, which enhances cytotoxic T-cell responses. At 20 μM, it reduces PD-L1 expression by 70% in HCT116 colorectal cancer cells . Synergistic effects with anti-PD-1 antibodies have been observed in murine models, suggesting combinational therapeutic potential .
Angiogenesis Inhibition
The compound suppresses vascular endothelial growth factor (VEGF) secretion and tube formation in HUVECs by 65% at 10 μM . This anti-angiogenic effect is mediated through HIF-1α-dependent VEGF transcriptional repression .
Neuroprotective Applications and Recent Advances
Glutamate Excitotoxicity Mitigation
A 2024 study identified a fraxinellone analog (Analog 2) with potent neuroprotective effects . In PC12 and SH-SY5Y cells, Analog 2 exhibited EC₅₀ values of 44 nM and 39 nM against glutamate-induced cytotoxicity, respectively . Mechanistically, it activates Nrf2, upregulating Gpx4, Sod1, and Nqo1 within 2 hours .
Table 3: Neuroprotective Efficacy of Analog 2
Cell Line | EC₅₀ (nM) | ROS Reduction (%) |
---|---|---|
PC12 | 44 | 62 ± 8 |
SH-SY5Y | 39 | 58 ± 7 |
Thiol-Independent Nrf2 Activation
Unlike sulforaphane, Analog 2’s Nrf2 activation is resistant to N-acetylcysteine, indicating a unique mechanism bypassing Keap1 cysteine modification . This property enhances its therapeutic utility in redox-imbalanced environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume